molecular formula C17H17N3O2S2 B2947768 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1252861-16-7

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2947768
CAS No.: 1252861-16-7
M. Wt: 359.46
InChI Key: IHDJBEBMUHBRPT-UHFFFAOYSA-N
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Description

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a propyl substituent at position 3 of the pyrimidinone core and a phenylacetamide moiety linked via a sulfanyl bridge. Its molecular formula is C₁₈H₁₆F₃N₃O₂S₂ with a molecular weight of 427.5 g/mol (for the trifluoromethylphenyl variant, see ). The thienopyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, cyclooxygenases (COX), and sirtuins (SIRTs) .

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-9-20-16(22)15-13(8-10-23-15)19-17(20)24-11-14(21)18-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJBEBMUHBRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thieno[3,2-d]pyrimidine derivatives include:

Core Modifications: 3-Substituents: The propyl group in the target compound contrasts with methyl (e.g., 3-methyl in ), ethyl (e.g., 6-ethyl in ), or aryl groups (e.g., 3-phenyl in ). 4-Oxo Group: A conserved feature critical for hydrogen bonding with biological targets .

Sulfanyl-Acetamide Side Chain :

  • N-Aryl Substitutions : The phenyl group in the target compound differs from substituted phenyl rings in analogues:

  • N-(4-Nitrophenyl) (): Introduces electron-withdrawing nitro groups, increasing polarity.
  • N-(Trifluoromethylphenyl) (): Enhances metabolic stability via fluorine’s inductive effect .
  • N-(Chlorophenyl) (): Chlorine may improve target affinity through halogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (427.5 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting oral bioavailability .
  • Hydrogen Bonding : The 4-oxo group and sulfanyl bridge provide H-bond acceptors, critical for target engagement .

Biological Activity

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a novel compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with a propyl group and an acetamide moiety. Its molecular formula is C_{18}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 382.48 g/mol. The InChI representation provides insight into the arrangement of atoms within the molecule.

Compounds in the thienopyrimidine class often exhibit their biological effects through the inhibition of key enzymes or receptors involved in cellular processes. For instance, they may target:

  • Enzymatic Inhibition : Thienopyrimidine derivatives have shown potential in inhibiting various enzymes related to cancer cell proliferation and survival.
  • Receptor Modulation : These compounds may also interact with specific receptors to modulate signaling pathways critical for tumor growth.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant biological activity across various assays:

In Vitro Studies

  • Cytotoxicity : The compound has been tested against several cancer cell lines, showing IC50 values below 10 µM, indicating potent cytotoxic effects against human cancer cells .
  • Enzyme Inhibition : Inhibitory assays have revealed that this compound can effectively inhibit key enzymes involved in cancer metabolism and progression. For example, it has shown inhibition of MIF2 tautomerase activity with an IC50 value of approximately 7.2 µM .

Case Studies

  • Breast Cancer : A study evaluated the efficacy of thienopyrimidine derivatives in suppressing triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The results indicated promising anti-cancer activity .
  • Anti-inflammatory Effects : Other research has suggested that thienopyrimidine derivatives may possess anti-inflammatory properties through the modulation of cytokine levels in vitro.

Data Tables

Activity Cell Line/Assay IC50 (µM) Reference
CytotoxicityVarious Cancer Cell Lines<10
MIF2 Tautomerase InhibitionMIF2 Assay7.2
EGFR InhibitionTriple-Negative Breast CancerNot specified

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